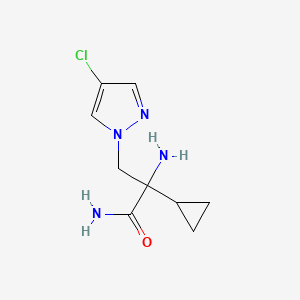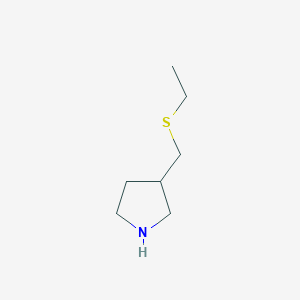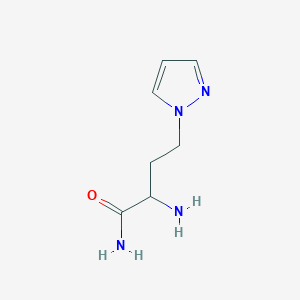![molecular formula C9H12FNO3S B13527682 Ethanesulfonyl fluoride, 2-[(4-methoxyphenyl)amino]- CAS No. 129504-46-7](/img/structure/B13527682.png)
Ethanesulfonyl fluoride, 2-[(4-methoxyphenyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- This compound belongs to the class of sulfonyl fluorides, which are characterized by the presence of a sulfonyl group (SO2) attached to a fluorine atom.
- The 2-[(4-methoxyphenyl)amino]- substituent indicates that an amino group (NH2) is attached to the ethanesulfonyl moiety.
Ethanesulfonyl fluoride, 2-[(4-methoxyphenyl)amino]-: is a chemical compound with the molecular formula CHFNOS.
Métodos De Preparación
Synthetic Routes: While specific synthetic routes for this compound may vary, one common method involves the reaction of 2-[(4-methoxyphenyl)amino]-ethanesulfonic acid with thionyl fluoride (SOF) to yield the desired ethanesulfonyl fluoride.
Reaction Conditions: The reaction typically occurs under anhydrous conditions and at elevated temperatures.
Industrial Production: Information on large-scale industrial production methods for this compound is limited, but it is likely synthesized using similar principles.
Análisis De Reacciones Químicas
Reactivity: Ethanesulfonyl fluoride can undergo various reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and the nature of the nucleophile or reagent used.
Aplicaciones Científicas De Investigación
Chemistry: Ethanesulfonyl fluoride serves as a versatile building block in organic synthesis, especially for introducing the sulfonyl fluoride functionality.
Biology and Medicine: Researchers use it in the design of enzyme inhibitors, prodrugs, and bioconjugates due to its reactivity with nucleophiles.
Industry: It finds applications in the development of pharmaceuticals, agrochemicals, and materials.
Mecanismo De Acción
Targets: Ethanesulfonyl fluoride likely interacts with biological macromolecules (e.g., proteins, enzymes) through nucleophilic attack on the sulfonyl fluoride group.
Pathways: Its mechanism of action involves covalent modification of specific amino acid residues (e.g., serine, cysteine) within target proteins.
Comparación Con Compuestos Similares
Uniqueness: Ethanesulfonyl fluoride’s uniqueness lies in its combination of the sulfonyl fluoride and amino groups.
Similar Compounds: Other sulfonyl fluorides, such as benzenesulfonyl fluoride and toluenesulfonyl fluoride, share structural similarities but lack the amino substituent.
Propiedades
Número CAS |
129504-46-7 |
|---|---|
Fórmula molecular |
C9H12FNO3S |
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
2-(4-methoxyanilino)ethanesulfonyl fluoride |
InChI |
InChI=1S/C9H12FNO3S/c1-14-9-4-2-8(3-5-9)11-6-7-15(10,12)13/h2-5,11H,6-7H2,1H3 |
Clave InChI |
JTKHPBZSAWIHPX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NCCS(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-5-(3-imidazo[1,2-a]pyridyl)pyrazole](/img/structure/B13527600.png)










![7-Thia-2-azaspiro[3.5]nonane](/img/structure/B13527688.png)


